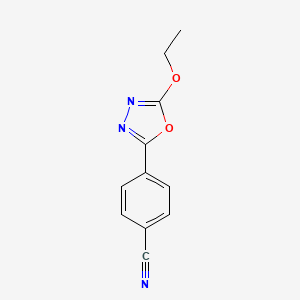

(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

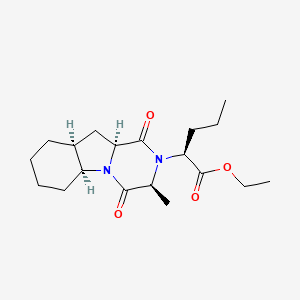

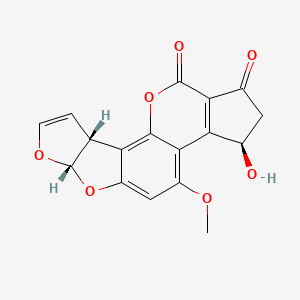

(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol, also known as 17α-ethynylestradiol (17α-EE) or 17α-ethynylestradiol-3-benzyl ether, is a synthetic steroid hormone with a molecular formula of C21H26O2. It is an estrogenic analog of the endogenous steroid hormone estradiol, and is used in various laboratory experiments as a model of the human hormone for scientific research. 17α-EE is a potent agonist at the estrogen receptor and is used in a variety of laboratory applications, including studies of the physiological effects of estrogens on cell and tissue cultures, as well as studies of the mechanisms of action of estrogens on cells and tissues.

Aplicaciones Científicas De Investigación

Biological Evaluation and Inhibition Studies

The research on “(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol” and its derivatives has primarily focused on their biological activities and potential therapeutic applications. One study explored the synthesis and biological evaluation of derivatives, particularly looking at their estrogenic and potential antiestrogenic activities. These compounds were tested for residual estrogenic activities, and the results suggest their potential use in therapeutic applications where estrogenic or antiestrogenic effects are desired (Sakač et al., 2007).

Another significant area of research involves the inhibition of steroid sulfatase, an enzyme implicated in estrogen-dependent diseases. Compounds related to “this compound” have been evaluated for their ability to inhibit steroid sulfatase, offering a non-estrogenic way to block estrogen action from inactive precursors like estrone sulfate. This approach could provide a novel therapeutic pathway for treating diseases like breast cancer (L. Ciobanu et al., 2003).

Stereoselective Synthesis and Chemical Transformations

The stereoselective synthesis of compounds structurally related to “this compound” has been a focal point for understanding their chemical and biological properties. For instance, the stereoselective halogenation and solvolytic investigation of these compounds provide insights into their chemical behavior and potential for further modification into therapeutically useful agents (J. Wölfling et al., 2003).

Antiproliferative Activities

The antiproliferative activities of estrane derivatives, including those related to “this compound,” against various cancer cell lines highlight their potential as anticancer agents. Research in this area focuses on synthesizing new derivatives and evaluating their efficacy in inhibiting the growth of cancer cells, which could lead to the development of new cancer therapies (Anita Kiss et al., 2018).

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTONJCQNAMVMHS-RXFVIIJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720653 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23880-59-3 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.